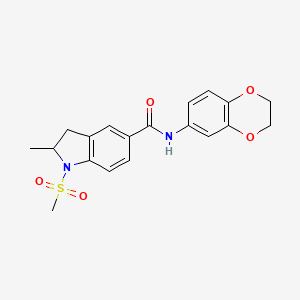

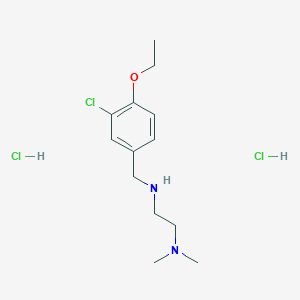

![molecular formula C19H28N4O B4578561 3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)

3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide

Vue d'ensemble

Description

The compound is part of a class of chemicals that are often studied for their potential biological activities and chemical properties. Its structure suggests it may have interactions with biological systems, possibly due to the presence of a benzimidazole group, which is a motif common in pharmaceuticals.

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves several key steps, including the formation of the benzimidazole ring, introduction of substituents at specific positions on the ring, and modifications to enhance biological activity or solubility. A method for synthesizing nociceptin antagonists provides insight into the complexity of synthesizing such compounds, involving diastereoselective reduction and isomerization steps to achieve the desired stereochemistry (Jona et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives can be accomplished through techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the structure of a benzimidazole compound, methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate, was elucidated, showing a twisted molecule with specific torsion angles indicating conformational preferences (Arslan et al., 2004).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including substitutions, condensations, and transformations relevant to their potential as pharmacologically active agents. The synthesis and evaluation of benzimidazoles as neuropeptide Y Y1 receptor antagonists illustrate the chemical versatility and potential for targeted biological activity of these compounds (Zarrinmayeh et al., 1998).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and stability, are critical for their development as drugs. Ionic liquids with benzimidazolium cations, for example, show specific thermodynamic, dynamic, and structural properties important for their use in various applications (Bedrov & Borodin, 2010).

Chemical Properties Analysis

Chemical properties, such as reactivity with biological targets, are essential for the development of benzimidazole derivatives as therapeutic agents. The discovery of benzimidazole derivatives as renin inhibitors involved optimizing structural features to improve pharmacokinetic profiles and maintain potent inhibitory activity, showcasing the chemical properties critical for drug development (Tokuhara et al., 2018).

Applications De Recherche Scientifique

Antiulcer Agents

Compounds similar to "3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide" have been synthesized and evaluated for their gastric acid antisecretory activity. A study found that these compounds exhibit significant activity against histamine-induced gastric acid secretion in rats, indicating potential applications as antiulcer agents (Ueda et al., 1991).

Anticonvulsant Agents

Research into hybrid molecules combining fragments of well-known antiepileptic drugs (AEDs) has led to the development of new potential anticonvulsant agents. These studies have produced compounds with broad spectra of activity across preclinical seizure models, showcasing their effectiveness and safety profiles compared to traditional AEDs (Kamiński et al., 2015).

Neuropeptide Y Y1 Receptor Antagonists

Benzimidazole derivatives have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. These compounds were designed to optimize the orientation and spacing of piperidinylalkyl groups for maximal affinity for the Y1 receptor, demonstrating potential in obesity treatment (Zarrinmayeh et al., 1998).

Synthesis of β-Substituted-α,β-Unsaturated Amides

Research on the lithiation of carboxamides to synthesize β-substituted-α,β-unsaturated amides has shown the versatility of similar compounds in organic synthesis, contributing to the development of new synthetic methodologies (Katritzky et al., 1993).

Density and Viscosity of Aqueous Mixtures

Studies on the physical properties of aqueous mixtures of compounds like N-methyldiethanolamine (MDEA), piperazine (PZ), and ionic liquids have provided insights into their applications in chemical engineering and process optimization (Foo et al., 2015).

Propriétés

IUPAC Name |

3-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O/c1-14(2)11-19(24)20-15-7-8-17-16(12-15)21-18(22(17)3)13-23-9-5-4-6-10-23/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXAIDVDOVKWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

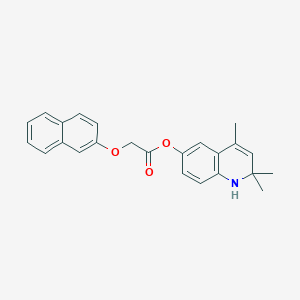

![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)

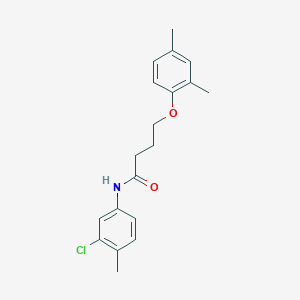

![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)

![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)

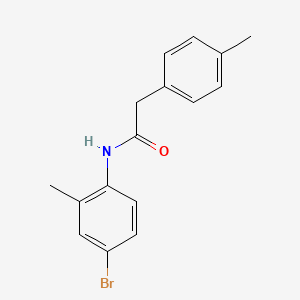

![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)

![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)

![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)

![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)

![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)